Cas no 2171649-59-3 (10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane)

10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane
- 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane
- 2171649-59-3
- EN300-1641664
-
- インチ: 1S/C13H23NO2/c1-2-4-11(5-3-1)12-13(6-8-15-10-13)16-9-7-14-12/h11-12,14H,1-10H2
- InChIKey: KCMCBKACERQKIB-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2CCCCC2)C21COCC2
計算された属性
- せいみつぶんしりょう: 225.172878976g/mol
- どういたいしつりょう: 225.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 30.5Ų
10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641664-2.5g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1641664-2500mg |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1641664-500mg |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 500mg |
$891.0 | 2023-09-22 | ||
Enamine | EN300-1641664-50mg |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1641664-10.0g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1641664-0.5g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1641664-0.1g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1641664-1000mg |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1641664-0.25g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1641664-0.05g |
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane |
2171649-59-3 | 0.05g |
$780.0 | 2023-06-04 |
10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decane 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
10-cyclohexyl-2,6-dioxa-9-azaspiro4.5decaneに関する追加情報
Comprehensive Overview of 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS No. 2171649-59-3)
10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS No. 2171649-59-3) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular architecture, featuring a cyclohexyl moiety and a spiro[4.5]decane core, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, owing to its ability to modulate neurotransmitter systems. The compound's aza-spirocyclic framework is also being explored for its role in enhancing drug bioavailability and metabolic stability, which are critical factors in modern drug design.
In recent years, the demand for spirocyclic compounds like 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane has surged due to their prominence in fragment-based drug discovery (FBDD). This approach leverages small, rigid molecular fragments to build high-affinity ligands for therapeutic targets. The compound's cyclohexyl group contributes to its lipophilicity, a property often exploited to improve blood-brain barrier (BBB) penetration—a hot topic in neuroscience research. Additionally, its dioxa-aza hybrid structure aligns with current trends in green chemistry, as it reduces synthetic complexity and waste generation, addressing sustainability concerns in the pharmaceutical industry.
From a synthetic chemistry perspective, CAS No. 2171649-59-3 exemplifies the growing interest in spiroannulation strategies. Its spiro[4.5]decane scaffold is synthesized via innovative ring-closing methodologies, which are frequently discussed in academic forums and patent literature. The compound's stability under physiological conditions makes it a candidate for prodrug development, another area gaining traction due to its potential to improve patient compliance and therapeutic efficacy. Notably, its aza-spiro motif is being studied for allosteric modulation of G-protein-coupled receptors (GPCRs), a key focus in precision medicine initiatives.
The agrochemical sector is also exploring 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane for its potential as a biopesticide scaffold. Its structural rigidity and heteroatom-rich design may offer novel modes of action against resistant pests, aligning with global efforts to combat agricultural sustainability challenges. Furthermore, its low ecotoxicity profile positions it as an attractive alternative to conventional pesticides, resonating with the eco-conscious consumer movement.
Analytical characterization of CAS No. 2171649-59-3 involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), which are essential for quality control in industrial applications. The compound's chiral centers present opportunities for enantioselective synthesis, a cutting-edge area in asymmetric catalysis. As the scientific community continues to investigate its structure-activity relationships (SAR), 10-cyclohexyl-2,6-dioxa-9-azaspiro[4.5]decane is poised to play a pivotal role in next-generation small-molecule therapeutics and sustainable agrochemicals.
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